![molecular formula C22H29FN6O2 B2522253 8-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione CAS No. 879762-10-4](/img/structure/B2522253.png)
8-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione
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Description
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions. For instance, a related compound was synthesized via electrophilic fluorination of a trimethylstannyl precursor . Another method involved the oxidative cyclization of 4-fluorobenzoylacetonitrile with thiourea followed by a Sandmeyer reaction .Scientific Research Applications
Anticancer Properties
The compound’s purine-based structure suggests potential anticancer activity. Researchers have investigated its effects on various cancer cell lines, including breast cancer (MCF-7), liver cancer (HepG2), and lung fibroblasts (WI-38). Preliminary studies indicate that it exhibits strong cytotoxic effects against cancer cells, making it a promising candidate for further evaluation .
Antioxidant Activity
STK583593 has demonstrated significant antioxidant properties. It effectively scavenges free radicals, protecting cells from oxidative damage. This property could be harnessed for developing novel antioxidants or as an ingredient in functional foods and supplements .
Anti-Inflammatory Potential
Inflammation plays a crucial role in various diseases. Researchers have explored the compound’s anti-inflammatory effects, particularly its impact on pro-inflammatory cytokines and enzymes. STK583593 may serve as a lead compound for developing anti-inflammatory drugs .
Neuroprotective Effects
Given its structural resemblance to purine derivatives, STK583593 has been investigated for its neuroprotective properties. It shows promise in preserving neuronal function and preventing neurodegenerative conditions. Further studies are needed to elucidate its mechanisms of action .
Antiviral Activity
Preliminary data suggests that STK583593 exhibits antiviral effects against certain viruses. Researchers have evaluated its impact on viral replication and entry pathways. It could be a valuable addition to antiviral drug development efforts .
Enzyme Inhibition
The compound’s unique chemical structure makes it a potential enzyme inhibitor. Researchers have studied its interactions with specific enzymes, such as kinases or proteases. Understanding these interactions could lead to targeted therapies for various diseases .
properties
IUPAC Name |
8-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN6O2/c1-15(2)8-9-29-18-19(26(3)22(31)25-20(18)30)24-21(29)28-12-10-27(11-13-28)14-16-4-6-17(23)7-5-16/h4-7,15H,8-14H2,1-3H3,(H,25,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OESWPDSBOKSVPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(N=C1N3CCN(CC3)CC4=CC=C(C=C4)F)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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